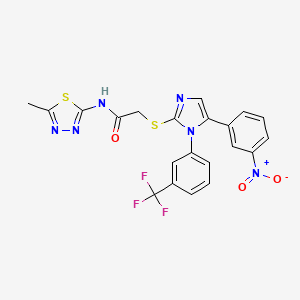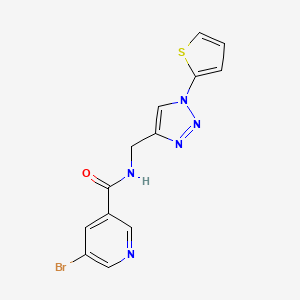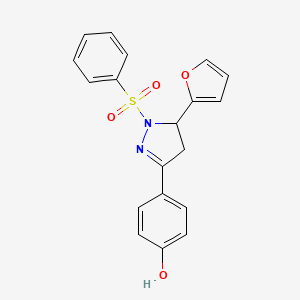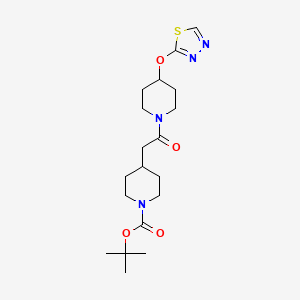![molecular formula C23H17ClN4O B2611073 4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile CAS No. 337924-13-7](/img/structure/B2611073.png)
4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C23H17ClN4O and its molecular weight is 400.87. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research on the synthesis of related compounds, such as chlorophyll derivatives and pyridine-based molecules, has been explored to understand their optical properties and potential applications. For example, chlorophyll derivatives with pyridyl groups have been synthesized to study their absorption spectra, fluorescence, and protonation behaviors, which are critical for applications in dye-sensitized solar cells and photodynamic therapy (Yamamoto & Tamiaki, 2015).
- Structural studies on similar compounds provide insights into their molecular conformations and interactions. Tetramethylketals of distyryl-benzoquinones, including those with chlorophenyl groups, have been characterized to understand the stacking patterns in crystals, which is essential for designing materials with specific optical or electronic properties (Irngartinger & Lichtenthäler, 1994).
Environmental and Analytical Applications
- Investigations into the effluent of pulp mills have identified several chlorinated 2-methoxyphenols, derived from chlorinated lignin, using techniques like ultrafiltration and pyrolysis gas chromatography mass spectrometry. This research is pivotal for developing methods to monitor and treat industrial pollutants (Loon et al., 1990).
Material Science and Separation Technology
- The development of thin films and separation membranes through the coordinative layer-by-layer assembly of metal ion complexes and ligand-substituted polystyrene copolymers showcases potential applications in selective ion transport and molecular separation. Such research contributes to the advancement of materials for filtration and purification processes (Krieger & Tieke, 2017).
Antimicrobial Activity
- The synthesis and evaluation of nicotinonitrile derivatives for antimicrobial activity against various bacteria and fungi underscore the potential of such compounds in developing new antimicrobial agents. This is crucial for addressing the growing concern of antibiotic resistance (Guna et al., 2015).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyanilino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c1-15-20(13-25)23(16-3-5-17(24)6-4-16)21(14-26)22(28-15)11-12-27-18-7-9-19(29-2)10-8-18/h3-12,27H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWIQUJCUFXCR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)


![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2611005.png)




![(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide](/img/structure/B2611012.png)
